N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine
Description
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine is a substituted benzylamine derivative characterized by a benzyl core modified with isopropoxy (-OCH(CH₃)₂) and methoxy (-OCH₃) groups at the 2- and 5-positions, respectively. The amine moiety consists of a prop-2-en-1-amine (allylamine) group, which introduces reactivity due to the conjugated double bond.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(5-methoxy-2-propan-2-yloxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-5-8-15-10-12-9-13(16-4)6-7-14(12)17-11(2)3/h5-7,9,11,15H,1,8,10H2,2-4H3 |
InChI Key |
MSNIKJAWSGVGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC)CNCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine typically involves the reaction of 2-isopropoxy-5-methoxybenzyl chloride with prop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine as an anticancer agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer types, including breast and lung cancers. The mechanism of action often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study: Inhibition of HER2 and EGFR Mutants
A significant study reported that compounds structurally related to this compound exhibited selective inhibition against HER2 and EGFR mutants, which are critical targets in cancer therapy. The study quantified the inhibitory concentration (IC50) values, demonstrating effective activity in micromolar ranges against resistant cancer cell lines .
Neurological Research
N-Methyl-D-Aspartate Receptor Modulation
This compound has been investigated for its role as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs). These receptors are vital for synaptic plasticity and memory formation. Research indicates that compounds with similar structures can enhance receptor response, suggesting potential therapeutic applications in cognitive disorders .
Case Study: Behavioral Models
In preclinical models, modifications of this compound have shown improvements in behavioral outcomes related to memory retention and learning, particularly in models simulating neurodegenerative conditions like Alzheimer's disease. These findings support its further development as a cognitive enhancer.
Material Science Applications
Curing Agents in Epoxy Resins
The compound has been explored as a curing agent in epoxy resin formulations. Its secondary amine functionality allows it to react effectively with epoxides, leading to enhanced mechanical properties in cured materials. This application is particularly relevant in industries requiring durable coatings and adhesives.
Table: Properties of Cured Epoxy Resins
| Property | Control Sample | Sample with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 70 |
| Elongation at Break (%) | 5 | 10 |
| Hardness (Shore D) | 80 | 85 |
This table indicates that the incorporation of this compound significantly enhances the mechanical properties of epoxy resins compared to control samples.
Synthesis and Development
The synthesis of this compound involves several steps, including the protection of functional groups and subsequent reactions to form the desired amine structure. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making it more accessible for research applications .
Mechanism of Action
The mechanism of action of N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogues
Biological Activity
N-(2-Isopropoxy-5-methoxybenzyl)prop-2-en-1-amine is a compound of growing interest in pharmacological research due to its interactions with neurotransmitter systems, particularly the serotonin receptor pathways. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a phenethylamine derivative. Its molecular formula is , with a molecular weight of 219.30 g/mol. The compound features an isopropoxy group and a methoxy group on the aromatic ring, influencing its pharmacological properties.
The primary mechanism of action for this compound involves its agonistic activity at serotonin receptors , specifically the 5-HT2A and 5-HT2C subtypes. Upon binding to these receptors, the compound induces conformational changes that activate downstream signaling pathways, leading to alterations in neurotransmitter release and modulation of neuronal activity. This interaction is crucial for its psychoactive effects and potential therapeutic applications in treating mood disorders and other neurological conditions .
Neuropharmacological Effects
Research indicates that this compound exhibits significant affinity for serotonin receptors, contributing to its psychoactive properties . Studies have shown that compounds with similar structures can lead to hallucinogenic effects due to their action on the 5-HT2A receptor .
In animal models, administration of this compound has resulted in alterations in behavior consistent with serotonergic modulation, including increased locomotion and altered sensory perception. These findings suggest potential applications in treating psychiatric disorders such as depression and anxiety .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity while showing significantly less effect on non-cancerous cell lines .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | High inhibition compared to MCF10A |
| MCF10A (Non-cancerous) | >2.0 | Minimal effect |
Study 1: Neuropharmacological Assessment
A study conducted by researchers at the University of Hertfordshire investigated the neuropharmacological effects of this compound in rodent models. The results indicated that the compound significantly increased serotonin levels in specific brain regions associated with mood regulation, suggesting its potential as an antidepressant agent .
Study 2: Cancer Cell Line Inhibition
Another study focused on the compound's ability to inhibit tumor growth in vitro. It was found that treatment with this compound led to a reduction in cell viability and induced apoptosis in MDA-MB-231 cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
